1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol
Description
The compound 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol is a structural analog of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety . Its core structure comprises a cyclohexanol ring, a 4-methoxyphenyl group, and a methyl(nitroso)aminoethyl side chain (Figure 1). The nitroso (-N=O) group distinguishes it from venlafaxine, which contains a dimethylamino group (-N(CH₃)₂) at the same position .
Properties
CAS No. |
2680662-11-5 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C16H24N2O3/c1-18(17-20)12-15(16(19)10-4-3-5-11-16)13-6-8-14(21-2)9-7-13/h6-9,15,19H,3-5,10-12H2,1-2H3 |
InChI Key |
ZSUCJRRVTCFTNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the cyclohexanol core and subsequent functionalization. One common method involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require low temperatures and controlled addition of reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4, H2 with palladium catalyst
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
| Compound Name | Core Structure | Functional Group at Position 2 | Molecular Weight (g/mol) |
|---|---|---|---|
| Venlafaxine | Cyclohexanol + 4-methoxyphenyl | Dimethylamino (-N(CH₃)₂) | 277.40 |
| Desvenlafaxine | Cyclohexanol + 4-hydroxyphenyl | Dimethylamino (-N(CH₃)₂) | 263.37 |
| N-Desmethylvenlafaxine | Cyclohexanol + 4-methoxyphenyl | Methylamino (-NHCH₃) | 263.37 |
| Target Compound | Cyclohexanol + 4-methoxyphenyl | Methyl(nitroso)amino (-NH(N=O)CH₃) | 294.41 (calculated) |
Key Observations :
- The nitroso group in the target compound replaces the tertiary amine in venlafaxine, reducing basicity and altering electronic properties .
Pharmacological Activity
Table 3: Pharmacodynamic Comparisons
Key Findings :
- Venlafaxine’s efficacy stems from dual inhibition of serotonin (SERT) and norepinephrine (NET) transporters . The nitroso group in the target compound may disrupt this activity due to steric or electronic effects.
- Nitrosoamines are known carcinogens, raising significant safety concerns for the target compound .
Physicochemical Properties
Analysis :
- Instability under light/heat necessitates specialized storage conditions .
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